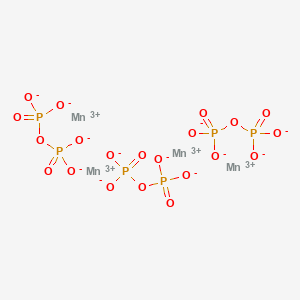![molecular formula C13H18 B14505840 2,5,8-Trimethylbicyclo[3.3.2]deca-2,7,9-triene CAS No. 64738-80-3](/img/structure/B14505840.png)
2,5,8-Trimethylbicyclo[3.3.2]deca-2,7,9-triene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5,8-Trimethylbicyclo[332]deca-2,7,9-triene is a bicyclic hydrocarbon with a unique structure characterized by three methyl groups attached to a bicyclo[332]deca-2,7,9-triene framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8-Trimethylbicyclo[3.3.2]deca-2,7,9-triene typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a larger scale.
化学反应分析
Types of Reactions
2,5,8-Trimethylbicyclo[3.3.2]deca-2,7,9-triene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce halogenated derivatives or other functionalized compounds.
科学研究应用
2,5,8-Trimethylbicyclo[3.3.2]deca-2,7,9-triene has several applications in scientific research:
Chemistry: It serves as a model compound for studying reaction mechanisms and the behavior of bicyclic hydrocarbons.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of other complex molecules.
作用机制
The mechanism of action of 2,5,8-Trimethylbicyclo[3.3.2]deca-2,7,9-triene involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, influencing biochemical pathways and eliciting various effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and biological activity.
相似化合物的比较
Similar Compounds
- 4,8-Dibromobicyclo[3.3.2]deca-2,6,9-triene
- Tricyclo[3.3.2.0(2,8)]deca-3,6,9-triene
- 7-Azabicyclo[4.2.2]deca-2,4,9-triene
Uniqueness
2,5,8-Trimethylbicyclo[3.3.2]deca-2,7,9-triene is unique due to the presence of three methyl groups, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar bicyclic compounds and can lead to different chemical and biological properties.
属性
CAS 编号 |
64738-80-3 |
|---|---|
分子式 |
C13H18 |
分子量 |
174.28 g/mol |
IUPAC 名称 |
2,5,8-trimethylbicyclo[3.3.2]deca-2,7,9-triene |
InChI |
InChI=1S/C13H18/c1-10-4-7-13(3)8-5-11(2)12(10)6-9-13/h4-6,9,12H,7-8H2,1-3H3 |
InChI 键 |
UZARFXBPXGBXDL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CCC2(CC=C(C1C=C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,3-Diethyl-1-[(morpholin-4-yl)methyl]piperidine-2,4-dione](/img/structure/B14505759.png)

![1,2-Diphenyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14505770.png)
![(2S)-2-[(4-Nitrobenzoyl)oxy]propanoic acid](/img/structure/B14505774.png)



![(2,6,7-Trioxa-1-borabicyclo[2.2.2]octan-4-yl)methanol](/img/structure/B14505792.png)
![3(2H)-Benzoxazolepropanesulfonic acid, 2-[3-[3-[1,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-ylidene]-5,5-dimethyl-1-cyclohexen-1-yl]-2-propenylidene]-](/img/structure/B14505799.png)

![3-Phenyl-5H-[1,3]thiazolo[4,3-a]isoindol-4-ium bromide](/img/structure/B14505819.png)
![N-[(E)-(cyanohydrazinylidene)methyl]thiophene-2-carboxamide](/img/structure/B14505824.png)
![1-Chloro-8-(hydroxymethyl)-3-[(5-iodoquinolin-8-yl)oxy]naphthalen-2-ol](/img/structure/B14505835.png)

